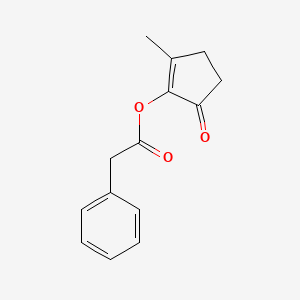
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯是一种有机化合物,其分子式为C14H14O3。它以其独特的结构而闻名,该结构包括与苯乙酸酯基团稠合的环戊烯酮环。
准备方法
合成路线和反应条件
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯的合成通常涉及在酯化条件下使2-甲基-5-氧代环戊-1-烯-1-基丁酸酯与苯乙酸反应。该反应通常由酸催化,例如硫酸或对甲苯磺酸。 反应混合物在回流下加热,产物通过蒸馏或重结晶纯化 .
工业生产方法
在工业环境中,2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯的生产可以使用连续流动反应器进行放大。这些反应器可以精确控制反应条件,例如温度和压力,从而导致更高的产率和产物纯度。 自动化系统的使用还可以降低人为错误的风险并提高效率 .
化学反应分析
反应类型
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将酮基转化为醇。
取代: 苯乙酸酯基团可以发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 亲核试剂如氢氧根离子 (OH-) 或胺可以在碱性条件下使用。
主要产品
氧化: 产生羧酸或酮。
还原: 产生醇。
取代: 导致形成取代的苯乙酸酯.
科学研究应用
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和止痛作用。
工业: 由于其芳香特性,被用于生产香料和香精.
作用机制
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的环戊烯酮环可以与蛋白质上的亲核位点形成共价键,从而导致其活性的调节。 这种相互作用会影响各种生化途径,从而导致该化合物观察到的作用 .
相似化合物的比较
类似化合物
- 2-甲基-5-氧代环戊-1-烯-1-基丁酸酯
- 2-甲基-5-氧代-1-环戊烯-1-基丁酸酯
- 丁酸,2-甲基-5-氧代-1-环戊烯-1-基酯
独特性
2-甲基-5-氧代环戊-1-烯-1-基苯乙酸酯之所以独特,是因为它含有苯乙酸酯基团,与类似化合物相比,它赋予了独特的芳香性质和反应性。
生物活性
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS No. | 126681-66-1 |
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)C1=C(C(=C(C1=O)C)C)C(=C)C(=O)OC(C)C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of Cyclopentene Derivative : Utilizing cyclization reactions of appropriate precursors.
- Acetate Formation : Esterification with acetic acid or acetic anhydride to introduce the acetate group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
Antioxidant Properties
This compound has shown promising antioxidant activity. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that regulate cell growth and survival.
- Gene Expression : The compound may affect the expression of genes associated with apoptosis and cell proliferation, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Anticancer Research : In a study conducted by researchers at a prominent university, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations as low as 20 µg/mL, highlighting its potential as a therapeutic agent for cancer treatment .
- Oxidative Stress Study : Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing an IC50 value of approximately 30 µg/mL, showcasing its efficacy in combating oxidative stress .
属性
CAS 编号 |
94231-44-4 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
(2-methyl-5-oxocyclopenten-1-yl) 2-phenylacetate |
InChI |
InChI=1S/C14H14O3/c1-10-7-8-12(15)14(10)17-13(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI 键 |
NDZKPFBZWOSZAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)CC1)OC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















